
3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group substituted at the 4-position of the oxazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylbenzaldehyde and propionic acid as starting materials.
Reaction Steps:
The first step involves the formation of an oxazole ring through a cyclodehydration reaction between 4-methylbenzaldehyde and propionic acid.
The resulting oxazole compound is then chlorinated to introduce the propanoyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the phenyl group to introduce various functional groups.
Reduction: Reduction reactions can be used to convert the oxazole ring to other derivatives.
Substitution: Substitution reactions at the phenyl ring or the oxazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield alcohols or amines.
Substitution can lead to a variety of functionalized derivatives.
科学的研究の応用
3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
5-Methylisoxazole-4-carboxylic acid
5-Phenylisoxazole-3-carboxylic acid
Uniqueness: 3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride is unique due to its specific structural features, such as the presence of the propanoyl chloride group and the 4-methylphenyl substituent on the oxazole ring. These features can influence its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanoyl chloride |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-4-10(5-3-9)11-8-15-13(17-11)7-6-12(14)16/h2-5,8H,6-7H2,1H3 |
InChIキー |
MZQTUIYLNHYTSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


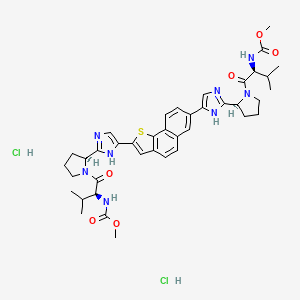
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
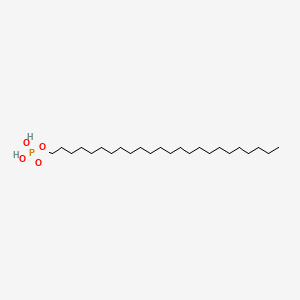
![3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine](/img/structure/B15361678.png)
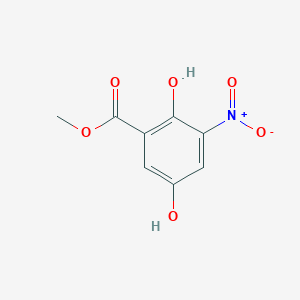
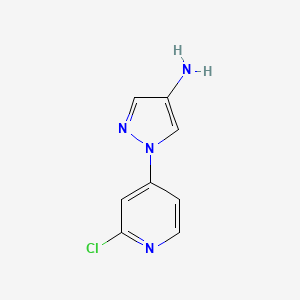
![Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B15361695.png)
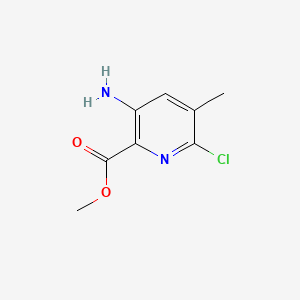
![tert-Butyl 6-chloro-5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15361705.png)
![carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B15361708.png)
![2,2-Difluoro-5-(-2-nitro-vinyl)-benzo[1,3]dioxole](/img/structure/B15361714.png)
![4-[6-(1,3-Dioxoisoindol-2-yl)hexylsulfonyl]benzonitrile](/img/structure/B15361716.png)
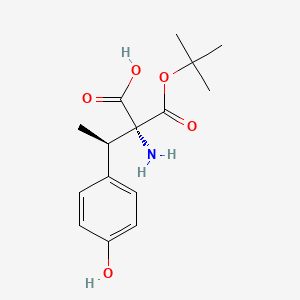
![2-Oxaspiro[3.3]heptan-7-amine;hydrochloride](/img/structure/B15361727.png)
